molecular formula C7H3F11O2 B1297872 Methyl perfluorohexanoate CAS No. 424-18-0

Methyl perfluorohexanoate

Cat. No. B1297872
CAS RN: 424-18-0
M. Wt: 328.08 g/mol
InChI Key: NJXMLQHJFDKLKL-UHFFFAOYSA-N
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Description

Methyl perfluorohexanoate is a compound that falls within the broader class of perfluoroalkylated substances, which are characterized by the presence of fluorine atoms attached to the carbon chain. These compounds are known for their stability and resistance to degradation due to the strong carbon-fluorine bonds. Methyl perfluorohexanoate, specifically, is a methyl ester of perfluorohexanoic acid and can be used as a building block in the synthesis of various perfluoroalkylated compounds, including heterocycles and other fluorinated ethers .

Synthesis Analysis

The synthesis of methyl perfluorohexanoate and related compounds involves several steps and can be achieved using different precursors and synthetic routes. For instance, hexaalkylguanidinium perfluoroalkoxides, which are related to the synthesis of perfluoroalkylated compounds, can be synthesized by treating bis(dialkylamino)difluoromethane derivatives with (dialkylamino)trimethylsilanes in aprotic media . Additionally, methyl perfluoroalk-2-ynoates, which are closely related to methyl perfluorohexanoate, are used as important substrates in the synthesis of various fluorinated compounds, including five-, six-, and seven-membered heterocycles . These synthetic routes highlight the versatility of perfluoroalkylated compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to methyl perfluorohexanoate has been determined using various analytical techniques. For example, the molecular structures of certain hexaalkylguanidinium perfluoroalkoxides have been elucidated, showing unique coordination of fluoride anions by surrounding molecules . Understanding the molecular structure is crucial for predicting the reactivity and properties of these compounds.

Chemical Reactions Analysis

Perfluoroalkylated compounds, including those related to methyl perfluorohexanoate, undergo a variety of chemical reactions. These reactions can involve nucleophilic attack, isomerization, and dehydrohalogenation, depending on the structure of the compound and the reaction conditions . For example, perfluoroalkenes can react with amine to give products from direct nucleophilic attack as well as products derived from attack on isomers of the alkene, promoted by fluoride ion generated during the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluoroalkylated compounds are influenced by the presence of fluorine atoms. These compounds typically exhibit high thermal and chemical stability, resistance to degradation, and unique surface properties due to the electronegative nature of fluorine. The energies of combustion of related perfluoro acids have been measured to calculate their standard enthalpies of formation, which provides insight into their thermodynamic stability . Additionally, the molecular geometry of perfluoro(methyloxirane), a compound structurally similar to methyl perfluorohexanoate, has been studied using gas-phase electron diffraction, revealing detailed bond lengths and angles that contribute to the understanding of its physical properties .

Scientific Research Applications

Environmental and Human Exposure

  • Environmental Contamination : PFASs, including PFHxA, have been detected in various environmental settings, including water bodies, soils, and wildlife. A study on the longitudinal and latitudinal distribution of PFASs in the Atlantic Ocean showed PFHxA as a widespread contaminant, indicating environmental persistence and global distribution (Ahrens et al., 2009).

  • Human Exposure through Environment : Investigations into the serum concentrations of PFASs in the U.S. population revealed the ubiquitous presence of PFHxA and other PFASs in human serum samples, highlighting widespread human exposure (Calafat et al., 2007).

Industrial and Consumer Products

  • Usage in Products : PFHxA is a component of various consumer and industrial products. Its presence in commercial products like aqueous film-forming foams (AFFFs) used at military airports has led to environmental contamination, as evidenced by elevated levels in nearby water bodies and soils (Filipovic et al., 2015).

  • Product Contamination : Studies have shown that products containing PFHxA can contaminate surrounding environments, leading to a measurable increase in PFHxA levels in various ecosystems (Lindstrom et al., 2011).

Safety and Hazards

When handling Methyl perfluorohexanoate, it is advised to avoid dust formation and avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

The future directions of research involving Methyl perfluorohexanoate are not widely reported in the available literature .

properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F11O2/c1-20-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXMLQHJFDKLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F11O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335700
Record name Methyl perfluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl perfluorohexanoate

CAS RN

424-18-0
Record name Methyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=424-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl perfluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Undecafluorohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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